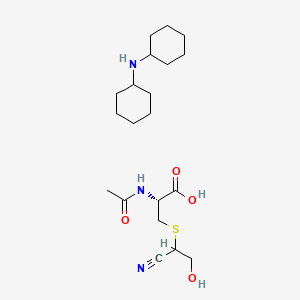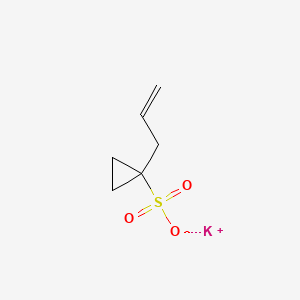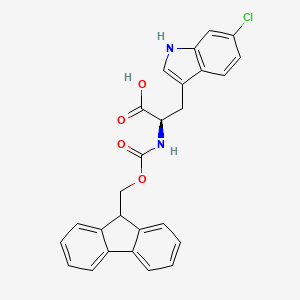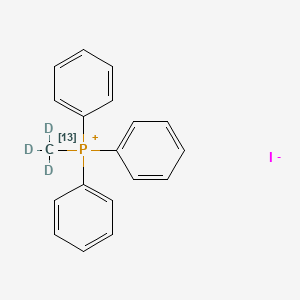
Lyclaninol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties : Compounds like lycopene, a carotenoid found in tomatoes, demonstrate potent antioxidant and anti-inflammatory effects. These properties are beneficial for preventing cancer and cardiovascular diseases and could be relevant to the potential applications of Lyclaninol in similar contexts (Leong et al., 2018).
Neuroprotective Effects : Lycopene has been shown to have neuroprotective effects, possibly applicable to this compound. For instance, it can alleviate memory impairment and oxidative stress in animal models, suggesting a potential role in treating neurodegenerative diseases (Chen et al., 2019).
Photoprotection and Skin Health : Topical applications of lycopene can protect against UVB-induced photodamage, which may indicate a similar application for this compound in dermatology (Fazekas et al., 2003).
Gut Health and Metabolic Effects : Lycopene has shown beneficial effects on gut health and metabolism, such as improving insulin resistance and lipid metabolism, which could be explored for this compound (Wang et al., 2018).
Cancer Prevention : Studies have shown that lycopene may act as a chemopreventive agent against certain types of cancers, which could suggest potential research applications for this compound in oncology (Wang et al., 2010).
Propiedades
IUPAC Name |
(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-26(2)21-9-7-18-15-27(3)13-11-23-28(4,14-12-24(33)30(23,6)17-31)22(27)10-8-19(18)29(21,5)16-20(32)25(26)34/h7,19-25,31-34H,8-17H2,1-6H3/t19-,20+,21-,22-,23+,24+,25+,27-,28+,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQRSMCZZRLXJG-AGTZBQNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3CC4(CCC5C(C4CCC3C2(CC(C1O)O)C)(CCC(C5(C)CO)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical structure of Lyclaninol?
A1: The research paper identifies this compound as serrat-14-ene-3α, 20β, 21β, 24-tetraol []. This means it is a tetracyclic triterpenoid with a serratane skeleton, containing four hydroxyl groups at positions 3α, 20β, 21β, and 24, and a double bond at position 14.
Q2: Where was this compound discovered?
A2: The research mentions that this compound is a new tetraol occurring in Lycopodium clavatum []. This suggests that this compound was isolated and characterized from the club moss species Lycopodium clavatum.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


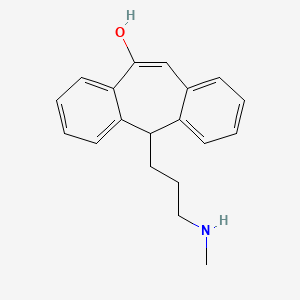
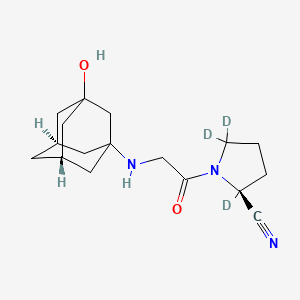
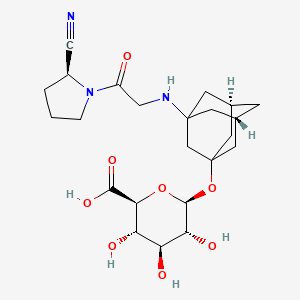
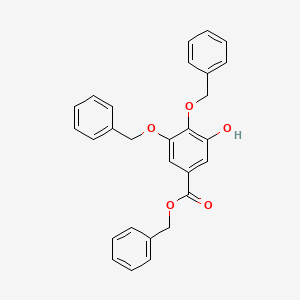

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)
